molecular formula C8H7F2NO B2857564 2-(2,6-Difluorophenyl)acetamide CAS No. 1006608-67-8

2-(2,6-Difluorophenyl)acetamide

Cat. No.: B2857564
CAS No.: 1006608-67-8
M. Wt: 171.147
InChI Key: DEKLINATNSGZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)acetamide, with the CAS number 1006608-67-8 , is a fluorinated organic compound with the molecular formula C₈H₇F₂NO and a molecular weight of 171.14 g/mol . This compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The presence of the difluorophenyl group and the acetamide functionality makes it a versatile precursor for the development of more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals where the fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity . Researchers utilize this compound in exploratory studies to create libraries of novel chemical entities for biological screening. As a standard, its molecular weight can be verified using established calculation methods based on its chemical formula . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKLINATNSGZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006608-67-8
Record name 2-(2,6-difluorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Analytical Characterization of 2 2,6 Difluorophenyl Acetamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2,6-Difluorophenyl)acetamide, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques provides a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) group, and the amide (-NH₂) protons.

The 2,6-difluorophenyl group presents a specific splitting pattern. The proton at the para-position (H-4) typically appears as a triplet due to coupling with the two equivalent meta-protons (H-3 and H-5). The two meta-protons are chemically equivalent and appear as a doublet of doublets or a triplet, coupling to both H-4 and the adjacent fluorine atoms. The methylene protons adjacent to the carbonyl group and the aromatic ring appear as a singlet, as they have no adjacent protons to couple with. The two amide protons are often observed as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Amide (-NH₂) 5.5 - 7.5 Broad Singlet
Aromatic (H-3, H-5) 6.9 - 7.2 Triplet
Aromatic (H-4) 7.2 - 7.5 Triplet
Methylene (-CH₂-) 3.6 - 3.8 Singlet

Note: Predicted values are based on typical chemical shift ranges and data from structurally related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. In the spectrum of this compound, each unique carbon atom produces a distinct signal. The carbonyl carbon (C=O) of the amide group is characteristically found at the low-field end of the spectrum, typically in the range of 165-175 ppm. libretexts.org The methylene carbon (-CH₂) appears in the aliphatic region.

The carbons of the difluorophenyl ring exhibit signals in the aromatic region (110-165 ppm). The carbons directly bonded to the fluorine atoms (C-2 and C-6) show a large coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons also display smaller C-F couplings. The carbon atom attached to the methylene group (C-1) is a quaternary carbon and typically shows a weaker signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 170 - 175
Aromatic (C-2, C-6) 160 - 163 (d, ¹JCF ≈ 250 Hz)
Aromatic (C-4) 129 - 132
Aromatic (C-3, C-5) 111 - 113 (d, ²JCF ≈ 20 Hz)
Aromatic (C-1) 112 - 115
Methylene (-CH₂) 35 - 45

Note: Predicted values are based on typical chemical shift ranges and data from structurally related compounds. 'd' denotes a doublet due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluorophenyl Moiety Characterization

Fluorine-19 NMR (¹⁹F NMR) is highly sensitive and provides specific information about the fluorine atoms in a molecule. biophysics.org Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. alfa-chemistry.com In some complex derivatives, two distinct fluorine signals have been observed, indicating non-equivalence that can arise from restricted rotation or asymmetric substitution elsewhere in the molecule. researchgate.net For the parent compound, however, a single resonance is anticipated. The presence of nearby protons will result in coupling, leading to a multiplet structure for the fluorine signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons. huji.ac.illibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of the coupled aromatic protons (H-3/H-5 with H-4), confirming their adjacency on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show correlation peaks between H-3/H-5 and C-3/C-5, H-4 and C-4, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. youtube.com It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this compound would include a cross-peak between the methylene protons (-CH₂-) and the carbonyl carbon (C=O), as well as the quaternary aromatic carbon (C-1). Correlations from the aromatic protons to various aromatic carbons would further confirm the structure of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. lcms.cz For this compound (C₈H₇F₂NO), the exact mass can be calculated and compared to the experimentally measured value. Techniques like electrospray ionization (ESI) are often used to generate ions, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The calculated exact mass for the sodium adduct [C₈H₇F₂NONa]⁺ is 194.0388. rsc.org Experimental HRMS data showing a mass very close to this value would confirm the molecular formula of the compound.

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₈H₈F₂NO⁺ 172.0568
[M+Na]⁺ C₈H₇F₂NONa⁺ 194.0388

Note: Data is based on the elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for assessing the purity of this compound and its analogs. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a robust platform for identifying and quantifying the target compound and any potential impurities. leeder-analytical.com Mobile phase modifiers are crucial in LC-MS analysis as they influence chromatographic retention, peak shape, and the signal response in the mass spectrometer. lcms.cz For instance, in the analysis of related acetamide (B32628) compounds, LC-MS has been effectively used to confirm the molecular ion peak and assess purity. nih.gov

High-resolution LC-MS/MS analysis is particularly powerful for identifying unknown compounds and elucidating their structures. leeder-analytical.com This is achieved by separating compounds based on their chemical properties and then measuring their mass-to-charge ratios and fragmentation patterns. leeder-analytical.com For example, in the analysis of similar compounds, a standard chromatographic analysis with UV detection at specific wavelengths (e.g., 214 and 254 nm) is often employed. nih.gov The purity of a synthesized batch can be determined with high accuracy using this method. nih.gov

Table 1: LC-MS Parameters for Purity Assessment of Acetamide Derivatives

ParameterValue/DescriptionReference
Technique Liquid Chromatography-Mass Spectrometry (LC-MS) leeder-analytical.com
Purpose Purity assessment and impurity profiling
Mobile Phase Modifiers Formic acid, Difluoroacetic Acid (DFA), Trifluoroacetic Acid (TFA) lcms.cz
Detection UV detection at 214 nm and 254 nm, Mass Spectrometry nih.gov
Ionization Mode Positive and Negative Electrospray Ionization (ESI) lcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and semi-polar compounds like this compound. d-nb.info It facilitates the transfer of ions from a solution into the gaseous phase for mass analysis, often with enhanced sensitivity. nih.gov Neutral molecules can be ionized by protonation or cationization, allowing for their detection. nih.gov

In the context of this compound and its derivatives, ESI-MS is critical for determining the molecular weight and confirming the molecular formula. The technique typically reveals the protonated molecular ion [M+H]⁺ in positive ion mode. For instance, in the analysis of a related photodimer, ESI-MS was used to identify a key fragment, which was crucial for the unequivocal characterization of the compound. mdpi.com High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, further validating the elemental composition of the molecule. miamioh.edu

Table 2: ESI-MS Data for Acetamide Derivatives

CompoundIonization ModeObserved m/zInterpretationReference
N-(3-amino-2,6-dimethylphenyl)acetamideESI-MS180.1[M+H]⁺
2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N,N-dimethylbenzamideESI-TOF378.1140[M+H]⁺ nih.gov
(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one photodimerESI-MS275Fragment ion mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. researchgate.net For this compound, the IR spectrum provides definitive evidence for the presence of key functional groups.

The characteristic absorptions in the IR spectrum of acetamide derivatives include the C=O (carbonyl) stretch, typically observed around 1650 cm⁻¹, and the N-H bend, which appears near 1550 cm⁻¹. The presence of the difluorophenyl group would also give rise to specific C-F stretching vibrations. By comparing the experimental spectrum with known data for similar structures, the identity of the compound can be confirmed. ontosight.aivulcanchem.com

Table 3: Characteristic IR Absorption Frequencies for Acetamide Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretch~1650
Amine (N-H)Bend~1550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound. sci-hub.se This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum can be used for both qualitative and quantitative analysis. sci-hub.se

For aromatic compounds like this compound, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly those involving the phenyl ring and the acetamide group. The technique is sensitive and can be used to monitor reactions or assess the purity of a sample. mdpi.comethz.ch For example, the UV-Vis spectrum of a related chalcone (B49325), (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was used to efficiently monitor its photodimerization reaction. mdpi.com

Table 4: UV-Vis Spectroscopy Application

TechniqueApplicationAnalyte ExampleObservationReference
UV-Visible SpectroscopyMonitoring reaction progress(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneChanges in absorption spectra over time indicate product formation mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed molecular formula. This comparison serves as a crucial validation of the compound's empirical and molecular formula.

For derivatives of this compound, elemental analysis provides a direct confirmation of the atomic constituents. For instance, for the compound N-(2,4-Difluorobenzyl)-N-methylacetamide, the calculated percentages for C, H, and N were found to be in close agreement with the experimentally found values, thus confirming its composition. academie-sciences.fr This level of validation is essential for ensuring the identity and purity of newly synthesized compounds.

Table 5: Elemental Analysis Data for a Related Acetamide Derivative

CompoundCalculated (%)Found (%)Reference
N-(2,4-Difluorobenzyl)-N-methylacetamide (C₁₀H₁₁F₂NO) C: 60.30, H: 5.57C: 60.45, H: 5.29 academie-sciences.fr
N-(2,4-Difluorobenzyl)-N-methylbenzamide (C₁₅H₁₃F₂NO) C: 68.96, H: 5.02C: 69.19, H: 6.15 academie-sciences.fr

Structural Elucidation Via X Ray Crystallography for 2 2,6 Difluorophenyl Acetamide Systems

Single-Crystal X-ray Diffraction Studies of 2-(2,6-Difluorophenyl)acetamide and its Derivatives

While a comprehensive crystallographic analysis of the parent compound, this compound, is not extensively detailed in publicly available literature, significant insights have been derived from studies on its derivatives. A notable example is the crystal structure of 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl) acetamide (B32628), which provides critical data on the core N-(2,6-difluorophenyl)acetamide moiety. nih.gov These studies confirm the molecular connectivity and provide a foundation for understanding the geometric and conformational preferences of this class of compounds.

Detailed analysis of crystallographic data allows for the precise measurement of atomic distances and angles. In the reported structure of 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(2,6-difluorophenyl) acetamide, all bond lengths and angles were found to be within normal ranges. nih.gov The amide group typically exhibits a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group.

The table below presents typical bond lengths and angles for the key structural fragments in difluorophenyl-acetamide systems, compiled from crystallographic data of analogous compounds. These values are representative and illustrate the precision of X-ray diffraction analysis.

ParameterBond/AngleTypical Value
Bond Lengths (Å) C=O (carbonyl)1.20 - 1.23
C-N (amide)1.32 - 1.37
N-C (aryl)1.40 - 1.41
C-F (aryl)1.36 - 1.37
C-C (aryl)1.37 - 1.40
Bond Angles (°) O=C-N123 - 124
C-N-C115 - 123
F-C-C118 - 120

Note: Data compiled for illustrative purposes from studies on analogous structures. nih.govuni.lu

Torsion angles, which describe the rotation around a bond, are crucial for defining the three-dimensional conformation. The torsion angle C-C-N-C, for instance, quantifies the twist of the acetamide group relative to the phenyl ring.

The dihedral angle, defined as the angle between two intersecting planes, is a critical parameter in the structural analysis of this compound systems. The most significant dihedral angle is that between the plane of the 2,6-difluorophenyl ring and the plane of the amide group (-NH-C=O).

In related structures, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, this dihedral angle has been measured, revealing significant twists. mdpi.com For example, in one analog, the amide group plane is oriented at 23.04° and 23.69° from the two aromatic rings. mdpi.com In another, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the acetamide group plane is twisted by 40.0° and 86.3° with respect to the two different phenyl rings. harvard.edu This non-planar arrangement is a direct consequence of minimizing steric hindrance, particularly from the ortho-fluorine substituents, and it profoundly impacts how the molecules pack together in the crystal lattice.

Supramolecular Chemistry and Intermolecular Interactions

The assembly of individual molecules into a stable, three-dimensional crystal is directed by a combination of non-covalent intermolecular forces. The study of these interactions falls under the domain of supramolecular chemistry. In this compound systems, hydrogen bonding and π-π stacking are the dominant forces.

Hydrogen bonds are highly directional interactions that play a primary role in the crystal packing of acetamides. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust intermolecular linkages.

C—H···O and C—H···F Interactions: Weaker hydrogen bonds also contribute significantly to the stability of the crystal lattice. Interactions involving carbon as a hydrogen donor are common. C-H groups from the phenyl ring or the acetamide backbone can interact with electronegative oxygen (C—H···O) or fluorine (C—H···F) atoms on adjacent molecules. nih.govharvard.edu The C—H···F interaction, though weak, is a recognized feature in the crystallography of fluorinated organic compounds. mdpi.com

Other Potential Interactions: While less common for this specific system, other hydrogen bonds like N—H···N or O—H···O could be present in derivatives containing additional functional groups (e.g., other amide or hydroxyl groups).

The table below summarizes the types of hydrogen bonds observed in the crystal structures of this compound derivatives and related analogs.

Donor-H···AcceptorDescriptionSignificance
N—H···O Strong interaction between the amide N-H and a carbonyl oxygen.Forms primary structural motifs like chains and dimers. nih.govcanada.ca
C—H···O Weak interaction between an aromatic or aliphatic C-H and a carbonyl oxygen.Contributes to the stability of the 3D packing. nih.gov
C—H···F Weak interaction between a C-H group and a fluorine atom.Helps in linking primary motifs into a larger network. harvard.edu

In addition to hydrogen bonding, π-π stacking interactions are crucial for understanding the crystal packing of aromatic compounds. These interactions occur between the electron-rich π-systems of adjacent 2,6-difluorophenyl rings. The geometry of this interaction can be face-to-face (sandwich) or offset (parallel-displaced).

The presence of electron-withdrawing fluorine atoms on the phenyl ring modulates the electron density of the π-system, which can influence the nature and strength of these stacking interactions. Although not explicitly detailed in the crystal structure of the primary derivative studied, π-π interactions are known to be significant in the assembly of related compounds, such as certain benzimidazole (B57391) derivatives bearing 2,6-difluorophenyl groups, where they interact with aromatic amino acids in biological systems. nih.gov These interactions, alongside hydrogen bonds, guide the molecules to adopt a packing arrangement that maximizes thermodynamic stability.

Weak Intermolecular Forces and Their Contribution to Crystal Packing Stability

The stability of the crystal lattice in difluorophenyl acetamide derivatives is not solely dictated by covalent bonds but is significantly influenced by a network of weak intermolecular forces. These interactions, though individually weak, collectively establish a robust three-dimensional architecture.

In analogous compounds such as 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the crystal packing is stabilized by a combination of conventional hydrogen bonds and weaker intermolecular contacts. iucr.orgnih.gov The most prominent of these is the N—H···O hydrogen bond, a recurring motif in amide structures, which links molecules into infinite chains. iucr.orgnih.govnih.gov

The precise geometry of these hydrogen bonds, including bond distances and angles, can be determined from X-ray diffraction data, as exemplified by the data for 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide.

Table 1: Hydrogen-Bond Geometry (Å, °) for 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O10.881.972.851175
C7—H7···O10.952.633.309129
C13—H13···F10.952.503.426164

This table presents typical hydrogen bond data for a related difluorophenyl acetamide derivative, based on findings from Praveen et al. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between adjacent molecules, providing a detailed picture of the crystal's cohesion. The surface is generated based on the electron distribution of a molecule in the crystalline environment.

The analysis generates two-dimensional "fingerprint plots," which summarize the frequency of different types of intermolecular contacts. researchgate.net These plots display the distance from the Hirshfeld surface to the nearest atom interior to the surface (dᵢ) versus the distance to the nearest atom exterior to the surface (dₑ). researchgate.net

Table 2: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Phenylacetamide Systems

Contact TypePercentage Contribution (%)
H···H~47.0
O···H / H···O~24.9
N···H / H···N~24.7
C···H / H···C~20.5
Other (e.g., F···H, C···C)Variable

This table provides illustrative data based on findings from related structures, highlighting the typical distribution of intermolecular contacts. iucr.orgtubitak.gov.tr

Polymorphism and Crystal Engineering Considerations for Difluorophenyl Acetamides

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having a different arrangement of molecules in the solid state. google.com These different forms, or polymorphs, can exhibit different physicochemical properties. The study of polymorphism is a key aspect of crystal engineering, which seeks to design and control the formation of crystalline solids with desired properties.

For difluorophenyl amides, polymorphism is a significant consideration. A pertinent example is N-(2,6-difluorophenyl)formamide, a closely related compound, which has been shown to exist in at least two polymorphic forms. researchgate.netnih.gov These polymorphs crystallize under different conditions and belong to different space groups: one is orthorhombic (Pbca) and the other is monoclinic (P2₁). researchgate.netnih.gov

While the molecular conformation is similar in both forms, the crystal packing is markedly different. nih.gov In the orthorhombic form, molecules are linked by N—H···O hydrogen bonds into chains, with adjacent molecules in an alternating arrangement. researchgate.netnih.gov In contrast, the monoclinic form features molecules stacked in a linear fashion, also connected by N—H···O hydrogen bonds. researchgate.netnih.gov Theoretical studies suggest that other weak interactions, such as π–π stacking and C—H···F contacts, also contribute to the relative stability of these polymorphs. nih.gov

The existence of polymorphism in these systems underscores the delicate balance of intermolecular forces. Subtle changes in crystallization conditions can favor one packing arrangement over another, leading to a different polymorph. Understanding these competing interactions is fundamental to crystal engineering, allowing for the targeted synthesis of a specific crystalline form of this compound.

Computational and Theoretical Investigations of 2 2,6 Difluorophenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations for 2-(2,6-Difluorophenyl)acetamide would provide a detailed picture of its fundamental chemical nature.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted to find the minimum energy conformation. This process yields key structural parameters. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral (torsional) angles that define its shape.

Table 1: Predicted Structural Parameters from DFT Geometry Optimization This table is illustrative of the type of data that would be generated from a DFT calculation. Actual values require a specific computational study.

ParameterAtom ConnectionPredicted Value
Bond Lengths (Å)
C-C (Aromatic)~1.39 Å
C-F~1.35 Å
C-N (Amide)~1.37 Å
C=O (Amide)~1.23 Å
N-H (Amide)~1.01 Å
**Bond Angles (°) **
C-C-F~118-120°
C-N-C~120-125°
O=C-N~122°
Dihedral Angle (°)
C-C-N-CVariable (key to conformation)

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the lone pair electrons of the amide oxygen and nitrogen atoms. The LUMO would likely be distributed over the π* orbitals of the aromatic system and the carbonyl group. A DFT calculation would precisely map these orbitals and quantify the energy gap, providing a powerful prediction of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data This table illustrates the typical output of an FMO analysis. Actual values are pending specific calculations.

ParameterDescriptionPredicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital(Calculated, e.g., ~ -6.5 eV)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital(Calculated, e.g., ~ -1.0 eV)
Energy Gap (ΔE) ELUMO - EHOMO(Calculated, e.g., ~ 5.5 eV)
Global Hardness (η) (ELUMO - EHOMO) / 2Indicates resistance to charge transfer
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures electron-attracting power

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas and are susceptible to electrophilic attack. For this compound, these would be centered on the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atoms. mdpi.com Regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack; these are expected around the hydrogen atoms, particularly the amide N-H proton. researchgate.netresearchgate.net The MEP map provides a clear, intuitive guide to the molecule's reactive behavior. researchgate.net

Theoretical vibrational analysis using DFT can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. researchgate.net

These predicted spectra serve two main purposes. First, they can be compared with experimentally measured spectra (e.g., from FT-IR spectroscopy) to validate the accuracy of the computational model and the optimized geometry. researchgate.netmdpi.com A good correlation between theoretical and experimental frequencies confirms that the calculated structure is a true representation of the molecule. researchgate.net Second, the calculations provide a detailed assignment for each vibrational band, linking it to specific atomic motions like C=O stretching, N-H bending, or C-F stretching. This allows for a much deeper interpretation of the experimental data than would be possible otherwise.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. libretexts.org Although sensitive to the choice of basis set, it provides a useful qualitative picture of the electron distribution and molecular polarity. researchgate.netfiu.edu The analysis partitions the total electron density among the atoms, revealing which are electron-rich (negative charge) and which are electron-deficient (positive charge).

For this compound, Mulliken charge analysis would quantify the electronegative character of the fluorine, oxygen, and nitrogen atoms, which would all carry partial negative charges. Conversely, the carbonyl carbon, the carbons attached to fluorine, and the hydrogen atoms would exhibit partial positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its intermolecular interactions. researchgate.net

Quantum Chemical Insights into Molecular Bonding and Stability

Beyond DFT, other quantum chemical methods can provide deeper insights into the nature of bonding and the factors contributing to the molecule's stability. Natural Bond Orbital (NBO) analysis, for instance, examines interactions between filled and vacant orbitals. It can identify and quantify hyperconjugative interactions, which are stabilizing effects caused by electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and internal motions of this compound. These studies reveal how the molecule flexes, rotates, and interacts with its environment, which is fundamental to its chemical and biological function.

The concept of a potential energy surface (PES) is central to computational chemistry, providing a mathematical or graphical relationship between the energy of a molecule and its geometry. muni.cz For this compound, a PES analysis would map the molecule's energy as key dihedral angles are systematically rotated. This process identifies all possible spatial arrangements, or conformations, and their corresponding energy levels. The most stable conformations correspond to minima on this surface, while transition states represent energy barriers between them. muni.cz

While specific PES scans for this compound are not detailed in the available literature, the methodology allows for clear predictions. The primary rotations influencing its shape are around the C-C bond of the acetamide (B32628) group and, crucially, the C-N amide bond. The rotation around the amide bond is known to have a considerable energy barrier due to its partial double-bond character. researchgate.net Furthermore, the presence of two fluorine atoms on the phenyl ring at positions 2 and 6 introduces significant steric hindrance, which would heavily influence the rotational barrier and the preferred orientation of the phenyl ring relative to the acetamide side chain. It is well-established that small molecules typically bind to proteins in conformations that are at or near local minima on their potential energy surfaces. plos.org Therefore, identifying these low-energy states is critical for predicting intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugation, and other electronic interactions within a molecule. uba.ar It reinterprets the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uba.ar The analysis then calculates the energetic stabilization resulting from "donor-acceptor" interactions between a filled (donor) NBO and a vacant (acceptor) NBO. core.ac.uk The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater electron delocalization. nih.gov

For this compound, NBO analysis would reveal key intramolecular interactions that stabilize its structure. Significant hyperconjugative interactions are expected, such as the delocalization of electron density from the lone pairs of the amide nitrogen and carbonyl oxygen into the antibonding orbitals of adjacent bonds. core.ac.ukconicet.gov.ar These interactions contribute to the planarity and rotational rigidity of the amide group. The table below outlines the principal donor-acceptor interactions that would be theoretically investigated for this molecule.

Donor NBO (i)Acceptor NBO (j)Interaction TypeAnticipated Significance
LP(1) Nπ(C=O)n → πHigh (Resonance stabilization of the amide bond)
LP(2) Oσ(N-C)n → σModerate (Stabilizes peptide backbone conformation)
σ(C-H) (acetyl)σ(C-C) (ring)σ → σLow (Standard hyperconjugation)
π(C-C) (ring)σ(N-C)π → σModerate (Ring to side-chain interaction)
LP(1) Fσ(C-C) (ring)n → σModerate (Influence of fluorine on ring electronics)

Structure-Activity Relationship (SAR) Studies via In Silico Methods for Difluorophenyl Acetamides

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. In silico SAR methods employ computational techniques, most notably molecular docking, to predict the binding affinity and mode of interaction between a series of related compounds and a specific biological target, such as an enzyme or receptor. ijper.orgnih.gov These studies are crucial for rational drug design, allowing for the virtual screening of many candidate molecules and the prioritization of those most likely to be active. ijper.org

Several studies have utilized in silico methods to investigate acetamide derivatives, revealing key insights applicable to difluorophenyl acetamides. For instance, molecular docking has been used to identify novel N,N-disubstituted pyrazolopyrimidine acetamides as high-affinity ligands for the translocator protein (TSPO), a target for neuroinflammation. mdpi.com In other work, docking studies on quinoline-based acetamide derivatives helped to identify potent α-glucosidase inhibitors for potential anti-diabetic applications. researchgate.net A common finding in these studies is that specific substitutions on the phenyl ring dramatically influence binding. The difluoro substitution, as in this compound, provides a unique combination of steric and electronic properties (high electronegativity) that can enhance binding to a protein's active site through specific interactions like hydrogen bonds or halogen bonds.

The table below summarizes findings from in silico SAR studies on various acetamide derivatives, highlighting the role of different structural components in determining biological activity.

Compound SeriesBiological TargetKey SAR Findings from In Silico StudiesReference
Pyrazolopyrimidine AcetamidesTranslocator Protein (TSPO)N,N-disubstitution on the acetamide nitrogen was crucial for high affinity. A fluorophenyl group was a common feature among potent ligands. mdpi.com
Quinazolinone AcetamidesCarbonic Anhydrase II (Anticonvulsant)Docking scores correlated positively with in vivo anticonvulsant activity. Specific substitutions on a terminal phenyl ring were key to inhibiting the enzyme. nih.gov
Benzimidazole (B57391) Acetamidesα-glucosidase (Antidiabetic)Molecular docking revealed effective binding interactions within the enzyme's active site, guiding the synthesis of potent inhibitors. researchgate.net
Benzo[b]thiophene AcetamidesTyrosyl-tRNA Synthetase (Antimicrobial)In silico studies played a primary role in designing potent ligands and explaining their binding patterns within the enzyme's active pocket. ijper.org

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. These materials are vital for applications in telecommunications, optical computing, and photonics. Computational methods, particularly those based on (Time-Dependent) Density Functional Theory (TD-DFT), are instrumental in predicting the NLO response of molecules. nih.gov Key properties calculated include the dipole moment (μ), polarizability (α), and, most importantly for second-order NLO effects, the first hyperpolarizability (β). rsc.org

Molecules with significant NLO properties often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, known as a D-π-A architecture. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation, which is the origin of the large NLO response. researchgate.net In this compound, the acetamide group can act as an electron donor, while the electron-withdrawing difluorophenyl ring serves as the acceptor. The phenyl ring itself provides the π-system.

Theoretical calculations would quantify the NLO potential of this molecule. The magnitude of the first hyperpolarizability (β) is a direct measure of its molecular second-order NLO activity. Computational studies can predict this value and provide insight into how structural modifications might enhance it, guiding the design of new NLO materials. nih.gov

PropertySymbolDescription
Dipole MomentμMeasures the separation of positive and negative charges in the molecule (asymmetry of charge distribution).
Linear PolarizabilityαDescribes the distortion of the molecular electron cloud in response to an external electric field.
First HyperpolarizabilityβThe primary measure of a molecule's ability to exhibit second-order NLO phenomena, such as second-harmonic generation.
Two-Photon Absorption (TPA) Cross-Sectionσ(2)Measures the probability of the simultaneous absorption of two photons, a third-order NLO process.

Chemical Reactivity and Transformation Studies of 2 2,6 Difluorophenyl Acetamide

Nucleophilic Substitution Reactions Involving Halo-Acetamide Moieties

The acetamide (B32628) moiety of 2-(2,6-difluorophenyl)acetamide, particularly when functionalized with a halogen atom at the alpha-carbon (e.g., 2-chloro-N-(2,6-difluorophenyl)acetamide), is susceptible to nucleophilic substitution reactions. smolecule.com The carbon atom alpha to the carbonyl group is electrophilic due to the inductive effect of the adjacent carbonyl and the halogen leaving group. This allows for the displacement of the halide by a variety of nucleophiles.

The general mechanism for these reactions can proceed via an S\textsubscript{N}2 pathway, where the nucleophile attacks the alpha-carbon, leading to a simultaneous departure of the leaving group. The rate of this bimolecular reaction is dependent on the concentration of both the halo-acetamide and the incoming nucleophile. ksu.edu.saorganic-chemistry.orgibchem.com The stereochemistry at the alpha-carbon, if chiral, would undergo inversion during an S\textsubscript{N}2 reaction. organic-chemistry.org

Alternatively, under certain conditions, an S\textsubscript{N}1 mechanism might be operative, involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. This pathway is more likely if the carbocation is stabilized. ksu.edu.sa

Common nucleophiles that can participate in these reactions include amines, alcohols, thiols, and cyanide ions. For instance, the reaction of a 2-halo-N-(2,6-difluorophenyl)acetamide with an amine would yield a new N-substituted glycine (B1666218) amide derivative. The 2,6-difluoro substitution on the phenyl ring can influence the reactivity of the amide N-H, but the primary site of nucleophilic attack remains the alpha-carbon of the halo-acetamide moiety.

Table 1: Examples of Nucleophilic Substitution Reactions on Halo-Acetamide Precursors

ReactantNucleophileProductReaction Type
2-Chloro-N-(2,6-difluorophenyl)acetamideDiethylamine2-(Diethylamino)-N-(2,6-difluorophenyl)acetamideS\textsubscript{N}2
2-Bromo-N-(2,6-difluorophenyl)acetamideSodium Methoxide2-Methoxy-N-(2,6-difluorophenyl)acetamideS\textsubscript{N}2
2-Chloro-N-(2,6-difluorophenyl)acetamidePotassium Cyanide2-Cyano-N-(2,6-difluorophenyl)acetamideS\textsubscript{N}2

Amide Hydrolysis Mechanisms under Acidic or Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding 2,6-difluoroaniline (B139000) and acetic acid. smolecule.com The stability of the amide bond generally requires forcing conditions, such as elevated temperatures, for hydrolysis to occur.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of 2,6-difluoroaniline as the leaving group, which is protonated under the acidic conditions to form the corresponding ammonium (B1175870) salt. The final products are acetic acid and the 2,6-difluoroanilinium salt. chemistrysteps.com The rate of acid-catalyzed hydrolysis can be influenced by the pH of the medium. researchgate.net

Base-Catalyzed Hydrolysis (Saponification):

The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the rate of hydrolysis by affecting the electronic properties of the amide group. Enzymatic hydrolysis of fluorinated arylcarboxylic acids has also been explored, offering a mild and selective alternative to chemical methods. mdpi.comnih.gov

Cyclization and Intramolecular Rearrangement Reactions (e.g., Dioxopiperazine Formation)

N-substituted acetamides, including derivatives of this compound, can undergo intramolecular cyclization reactions to form various heterocyclic structures. A notable example is the formation of dioxopiperazines (piperazine-2,5-diones).

Research has shown that the coupling of nitrilotriacetic acid (NTA) with 2,6-disubstituted anilines, such as 2,6-difluoroaniline, in the presence of a coupling reagent like triphenylphosphite, does not lead to the expected tripodal carboxamide. Instead, an unexpected intramolecular cyclization occurs, yielding N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide. researchgate.net This suggests that after the initial formation of an amide linkage, a subsequent intramolecular reaction is favored, leading to the formation of the six-membered dioxopiperazine ring. The ortho-substituents on the aniline (B41778) appear to sterically favor this intramolecular pathway over intermolecular reactions. researchgate.net

The proposed mechanism involves the formation of an intermediate that facilitates the ring closure. This type of cyclization is a significant transformation, converting a linear amide precursor into a more complex cyclic structure. Other intramolecular cyclizations of N-aryl amides have been developed to synthesize different heterocyclic systems, such as 3-amino oxindoles, highlighting the versatility of the amide functionality in constructing cyclic frameworks. rsc.org

Derivatization Strategies for Expanding Chemical Space and Functional Diversification

The functional groups present in this compound, namely the secondary amide and the aromatic ring, offer sites for derivatization to expand its chemical space and modify its properties. These strategies are employed in medicinal chemistry for structure-activity relationship studies and in analytical chemistry to improve detection and separation.

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with alkyl or aryl groups. This typically requires a strong base to deprotonate the amide, followed by reaction with an appropriate electrophile (e.g., an alkyl halide).

Alpha-Carbon Functionalization: As discussed in the nucleophilic substitution section, the synthesis of α-halo derivatives of this compound provides a versatile intermediate for introducing a wide range of functional groups at the position adjacent to the carbonyl.

Aromatic Ring Substitution: The 2,6-difluorophenyl ring can potentially undergo electrophilic aromatic substitution, although the strong deactivating effect of the fluorine atoms and the amide group makes this challenging. Alternatively, nucleophilic aromatic substitution could be possible under specific conditions, displacing one of the fluorine atoms.

Analytical Derivatization: For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase volatility and thermal stability. Common derivatization techniques for amides include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov

Acylation: Reaction with anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can introduce an acyl group, further modifying the compound's properties for analysis. jfda-online.com

These derivatization reactions allow for the creation of a library of related compounds from a single precursor, facilitating the exploration of their chemical and biological properties.

Table 2: Common Derivatization Strategies for Amides

StrategyReagent ExampleFunctional Group ModifiedPurpose
SilylationBSTFA, MSTFAAmide N-HIncrease volatility for GC-MS
AcylationTrifluoroacetic Anhydride (TFAA)Amide N-HImprove chromatographic properties
N-AlkylationAlkyl Halide (with base)Amide N-HExpand chemical space
α-HalogenationN-Bromosuccinimide (NBS)α-CarbonCreate intermediate for substitution

Reactivity in Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot synthesis to form a complex product that incorporates atoms from most of the starting materials. rug.nl Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. illinois.eduresearchgate.netnih.gov

While direct participation of this compound in MCRs is not prominently documented, its constituent parts, 2,6-difluoroaniline and an acetic acid derivative, are potential components for such reactions. 2,6-Difluoroaniline can serve as the amine component in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.edubeilstein-journals.org

The general scheme for a Ugi reaction involving 2,6-difluoroaniline would be:

R¹-CHO + 2,6-F₂-C₆H₃-NH₂ + R²-COOH + R³-NC → R²-CO-N(2,6-F₂-C₆H₃)-C(R¹)-CO-NH-R³

Similarly, the Passerini three-component reaction (P-3CR), which combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, could potentially be adapted to include structures related to this compound. researchgate.netnih.gov

The utility of MCRs lies in their ability to rapidly construct complex molecules and libraries of compounds for screening purposes. The incorporation of the 2,6-difluorophenyl moiety through these reactions is of interest in medicinal chemistry due to the known effects of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates.

Advanced Applications and Research Horizons for 2 2,6 Difluorophenyl Acetamide Non Clinical Focus

Role as a Chemical Precursor in Complex Organic Synthesis

As a foundational molecule, 2-(2,6-Difluorophenyl)acetamide and its derivatives serve as essential building blocks and intermediates in the synthesis of more complex chemical structures. Its acetamide (B32628) group and the difluorophenyl ring provide reactive sites for constructing intricate molecular architectures. scbt.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry. The this compound scaffold has proven instrumental in the synthesis of various heterocyclic systems. For instance, it is a key precursor in the creation of fluorine-containing thieno[2,3-b]pyridines. researchgate.net The synthesis involves reacting a derivative, such as 2-chloro-N-(2,6-difluorophenyl)acetamide, with thienopyridine precursors to construct the final heterocyclic product. researchgate.net

Similarly, derivatives of this compound are employed in the synthesis of complex fused heterocyclic systems like 1-(2,6-Difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole. researchgate.net This highlights the compound's utility in building multi-ring structures that are of significant interest in various fields of chemical research. The strategic placement of the difluorophenyl group is often crucial for modulating the properties of the final heterocyclic molecule.

Heterocyclic SystemPrecursor ExampleReference
Thieno[2,3-b]pyridines2-Chloro-N-(2,6-difluorophenyl)acetamide researchgate.net
Thiazolo[3,4-a]benzimidazoles1-(2,6-Difluorophenyl) derivative researchgate.net
Pyrazolo[4,3-d]pyrimidinesN-(2,5-difluorophenyl) derivative evitachem.com
Pyrazoles(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine rsc.org

The utility of this compound extends to its role as a versatile intermediate in multi-step organic syntheses. A notable example is the use of N-(4-bromo-2,6-difluorophenyl)acetamide in the preparation of more complex molecules. nih.gov In one synthetic pathway, this bromo-derivative is subjected to a Sonogashira coupling with trimethylsilylacetylene, followed by further reactions to yield triazole derivatives. nih.gov This demonstrates how the core structure can be functionalized and carried through multiple reaction steps to build diverse and elaborate organic molecules.

The acetamide moiety itself can be modified, or the phenyl ring can undergo further substitution, making it a pivotal intermediate for accessing a wide range of substituted aromatic compounds. scbt.comgoogle.com

Exploration in Materials Science

The distinct electronic and structural features of molecules containing the 2,6-difluorophenyl group have prompted their investigation in materials science, particularly for applications in optics and electronics.

Researchers have successfully synthesized new organic single crystals incorporating a difluorophenyl moiety, such as 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea. dergipark.org.tr The synthesis and subsequent crystallization of such compounds allow for detailed structural elucidation using X-ray diffraction and characterization of their unique spectroscopic properties through methods like FT-IR, ¹H NMR, and ¹³C NMR. dergipark.org.tr

The synthesis of novel hydrazinecarbothioamides and 1,2,4-triazoles containing a 2,4-difluorophenyl group further showcases the development of materials with tailored spectroscopic signatures. mdpi.com The characterization of these compounds by IR, NMR, and mass spectrometry confirms their structures and provides insight into their electronic environments, which is crucial for designing materials with specific absorption and emission properties. mdpi.com

Compound ClassSpectroscopic Techniques UsedKey FindingsReference
DiphenylureasFT-IR, ¹H NMR, ¹³C NMR, MS, X-ray DiffractionSynthesis of a new air-stable single crystal with high purity. dergipark.org.tr
Hydrazinecarbothioamides¹H-NMR, ¹³C-NMR, IR, Mass SpectrometryConfirmation of nucleophilic addition and cyclization reactions through characteristic spectral bands. mdpi.com

Non-linear optical (NLO) materials are crucial for modern technologies like laser frequency conversion and optical data storage. rsc.org Organic molecules are of particular interest due to their potential for high NLO responses and chemical tunability. Research has identified compounds containing the 2,6-difluorophenyl structure as promising NLO materials. researchgate.net

For example, the chalcone (B49325) derivative (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been synthesized and studied for its NLO properties. researchgate.net Its molecular structure and crystalline arrangement were analyzed using single-crystal X-ray diffraction, and its NLO efficiency was measured, showing it to be a promising candidate for second-harmonic generation (SHG). researchgate.net Theoretical studies, often employing density functional theory (DFT), are used to calculate properties like first-order hyperpolarizability (β), which is a measure of a molecule's NLO response. mdpi.comnih.gov These computational methods help in understanding the structure-property relationships and in designing new molecules with enhanced NLO characteristics.

Chemoinformatics and Database Integration

In the digital age of chemistry, the systematic classification and storage of information about chemical compounds are paramount. This compound and its numerous derivatives are indexed and cataloged in major chemical databases such as PubChem, ChemSpider, and ZINC. ontosight.ainih.govnih.gov

This integration into chemoinformatics resources ensures that data on their synthesis, properties, and spectral characteristics are accessible to the global scientific community. Each compound is assigned unique identifiers that facilitate unambiguous data retrieval and cross-referencing between different datasets and publications. These identifiers are crucial for computational chemistry, virtual screening, and data-driven materials discovery.

Database IdentifierDefinitionExample for a DerivativeReference
IUPAC Name Systematic name based on official nomenclature rules.N-(2-acetylphenyl)-2-(2,6-difluorophenyl)acetamide nih.gov
InChI International Chemical Identifier, a textual representation of the molecular structure.InChI=1S/C16H13F2NO2/c1-10(20)11-5-2-3-8-15(11)19-16(21)9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3,(H,19,21) nih.gov
InChIKey A hashed, fixed-length version of the InChI for database searching.XRTDKOKXEZZXDR-UHFFFAOYSA-N nih.gov
SMILES Simplified Molecular-Input Line-Entry System, a line notation for molecular structure.CC(=O)C1=CC=CC=C1NC(=O)CC2=C(C=CC=C2F)F nih.gov
PubChem CID PubChem Compound Identification number.28062180 (for N-(2,6-difluorophenyl)-2-(2-thienyl)acetamide) nih.gov

Contribution to Chemical Libraries and Compound Databases (e.g., ChEMBL)

The compound this compound, along with its numerous derivatives, is a significant component of large-scale chemical and biological data repositories. These databases, such as ChEMBL, PubChem, and BindingDB, are crucial resources for researchers in chemistry and drug discovery. ontosight.aiebi.ac.uk They serve as vast libraries that collect and curate information on chemical structures, their properties, and their interactions with biological targets. ontosight.ai

The inclusion of this compound and its analogs in these databases is vital for several reasons. It provides a standardized reference point for researchers globally, ensuring data consistency and comparability. nist.gov Each compound is assigned a unique identifier, such as a ChEMBL ID or a CAS Registry Number, which allows for unambiguous tracking across different studies and publications. ontosight.ai For instance, while the parent compound itself is cataloged, numerous complex derivatives containing the 2,6-difluorophenyl acetamide moiety are extensively documented with associated bioactivity data. ontosight.aiontosight.ainih.govbindingdb.org

These databases store a wealth of information beyond just the chemical structure, including computed properties, experimental data from screening assays, and links to scientific literature. ebi.ac.ukhabitablefuture.org The presence of the difluorophenyl group in these molecules is of particular interest, as fluorine substitution can significantly alter a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are important in chemical design. ontosight.aismolecule.com By contributing to these libraries, this compound and its derivatives become part of a global network of chemical knowledge, enabling broad data analysis and facilitating the discovery of new molecular functions.

Table 1: Examples of 2,6-Difluorophenyl Acetamide Derivatives in Public Databases This table is for illustrative purposes and represents a sample of derivatives.

Compound NameDatabase IDDatabase
N-[[2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]-1H-benzimidazol-4-yl]methyl]-N-methyl-acetamideCHEMBL231567ChEMBL
N-(2,6-difluorophenyl)-2-methoxy-2-phenylacetamideCHEMBL1556898ChEMBL
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamideCHEMBL377788ChEMBL
(R)-N-(1-(3-(3,5-difluorophenyl)-3-(4-(methylsulfonyl)phenyl)propyl)piperidin-4-yl)-N-ethyl-2-(4-(methylsulfonyl)phenyl)acetamideCHEMBL212689ChEMBL

Data Mining for Structure-Function Relationships within Acetamide Scaffolds

The vast amount of data available in chemical libraries for acetamide-containing compounds, including the difluorophenyl acetamide scaffold, provides a rich foundation for data mining and computational analysis. A primary goal of this research is to elucidate structure-function or structure-activity relationships (SAR). nih.gov These studies use computational techniques to identify how specific structural features of a molecule correlate with its chemical properties or biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key data mining technique applied to these datasets. frontiersin.orgresearchgate.net QSAR models attempt to build mathematical correlations between the chemical structure of compounds and their observed activities. nih.gov By analyzing a series of related compounds, such as various derivatives of the acetamide scaffold, researchers can identify which molecular descriptors (e.g., electronic properties, size, hydrophobicity) are critical for a particular function. frontiersin.orgresearchgate.netnih.gov For example, studies on acetamide derivatives have used QSAR to understand the structural requirements for specific biological inhibitions. nih.gov

Future Directions in the Fundamental Chemical Study of Difluorophenyl Acetamide Scaffolds

The difluorophenyl acetamide scaffold continues to be a fertile ground for fundamental chemical research, with several promising future directions. The unique properties conferred by the difluorophenyl group make it an attractive building block for creating novel molecules and materials.

One major area of future research is the development of new synthetic methodologies. While the synthesis of acetamides is a well-established reaction, there is ongoing interest in creating more efficient, selective, and environmentally benign synthetic routes. smolecule.comnih.gov This includes exploring novel catalysts and reaction conditions for the formation of the amide bond and for the introduction of the difluorophenyl moiety into complex molecular architectures.

Another avenue of exploration lies in using the this compound scaffold as a platform for developing novel chemical probes and materials. The fluorine atoms can serve as useful reporters for 19F NMR spectroscopy, a powerful analytical technique for studying molecular interactions and dynamics without the background noise present in proton NMR. This makes the scaffold a candidate for designing probes to study biological systems or to monitor chemical reactions.

Furthermore, the structural and electronic properties of the difluorophenyl acetamide core make it a candidate for incorporation into advanced materials, such as polymers or liquid crystals, where its rigidity and polarity could be exploited. smolecule.com The systematic exploration of the scaffold's reactivity, its potential to participate in new types of chemical transformations, and its ability to act as a directing group in organic synthesis are all areas ripe for investigation. smolecule.com The continued study of this and related scaffolds is expected to yield new chemical tools and a deeper understanding of structure-property relationships in fluorinated organic compounds. mdpi.commdpi.com

Q & A

Q. Basic

Method Key Data
¹H NMR δ 7.35–7.15 (m, aromatic H), δ 3.95 (s, CH₂CO), δ 2.10 (s, NH₂)
¹⁹F NMR δ -110 to -115 ppm (ortho-fluorine coupling)
IR 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)
HPLC C18 column, acetonitrile/water (70:30), retention time ~8.2 min

What strategies improve the selectivity of this compound analogs for target enzymes?

Q. Advanced

  • Backbone Modifications : Introducing thiazolidinone or pyrimidinone moieties (e.g., as in N-(2,4-difluorophenyl)-thieno[2,3-d]pyrimidin derivatives) enhances target specificity .
  • Fluorine Tuning : Adjusting fluorine substituents to optimize electronic effects (e.g., electron-withdrawing groups improve binding to hydrophobic enzyme pockets) .
  • Docking Studies : Using crystallographic data (e.g., from Acta Crystallographica) to model interactions with active sites .

How to assess the stability of this compound under various storage conditions?

Q. Basic

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC at 0, 1, 3, and 6 months.
  • Protocols : Follow FDA Global Substance Registration System guidelines for degradation product identification .

What computational models predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced

  • QSAR Models : Use descriptors like logP, polar surface area, and hydrogen-bond donors (e.g., derived from N-(2,6-difluorophenyl)methyl analogs) to predict absorption and metabolism .
  • Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes using software like Schrödinger Suite, referencing structural data from pharmaceutical patents .

How does the position of fluorine substituents influence the bioactivity of this compound?

Q. Advanced

  • Ortho-Fluorine Effects : The 2,6-difluoro configuration enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
  • Comparative Studies : Replace fluorine with chlorine or hydrogen to assess changes in antimicrobial potency (e.g., N-(2,6-dichlorophenyl) analogs show reduced activity against Gram-negative bacteria) .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Q. Basic

  • Reaction Optimization : Transition from batch to flow chemistry to control exothermic reactions (e.g., nickel-catalyzed steps) .
  • Purification : Use preparative HPLC or fractional crystallization to maintain >95% purity at multi-gram scales .

How can crystallographic data guide the design of this compound-based inhibitors?

Q. Advanced

  • Active Site Mapping : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify critical hydrogen bonds and hydrophobic interactions .
  • Fragment Replacement : Substitute acetamide with bioisosteres (e.g., sulfonamides) while retaining fluorine-mediated π-stacking interactions .

What are the best practices for validating the purity of this compound in collaborative studies?

Q. Basic

  • Interlab Validation : Share samples with partner labs for cross-testing via NMR, LC-MS, and elemental analysis.
  • Documentation : Adhere to CAS Common Chemistry and ChemIDplus standards for reporting impurities (<0.5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.